molecular formula C5H3LiN4O3 B13792749 lithium;2,8-dioxo-7,9-dihydro-1H-purin-6-olate CAS No. 6108-34-5

lithium;2,8-dioxo-7,9-dihydro-1H-purin-6-olate

Cat. No.: B13792749
CAS No.: 6108-34-5
M. Wt: 174.1 g/mol
InChI Key: NVDXXUJSTMEQDU-UHFFFAOYSA-M
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Description

Lithium;2,8-dioxo-7,9-dihydro-1H-purin-6-olate is a lithium salt derived from a modified purine scaffold. Its structure features a purine core with oxo groups at positions 2 and 8, a hydroxyl group at position 6 (deprotonated to form the lithium salt), and hydrogen atoms at positions 7 and 9 (Figure 1). The lithium ion likely coordinates with the oxygen at position 6, enhancing solubility in polar solvents. This compound is hypothesized to exhibit unique electrochemical and coordination properties due to lithium’s small ionic radius and high charge density. Characterization would likely involve elemental analysis, FT-IR (to confirm oxo and hydroxyl groups), and NMR spectroscopy (to verify hydrogenation at positions 7 and 9) .

Properties

CAS No.

6108-34-5

Molecular Formula

C5H3LiN4O3

Molecular Weight

174.1 g/mol

IUPAC Name

lithium;2,8-dioxo-7,9-dihydro-1H-purin-6-olate

InChI

InChI=1S/C5H4N4O3.Li/c10-3-1-2(7-4(11)6-1)8-5(12)9-3;/h(H4,6,7,8,9,10,11,12);/q;+1/p-1

InChI Key

NVDXXUJSTMEQDU-UHFFFAOYSA-M

Canonical SMILES

[Li+].C12=C(NC(=O)N=C1NC(=O)N2)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;2,8-dioxo-7,9-dihydro-1H-purin-6-olate typically involves the reaction of purine derivatives with lithium salts. One common method is the reaction of 2,8-dioxo-7,9-dihydro-1H-purin-6-olate with lithium hydroxide under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the formation of the desired lithium salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

Lithium;2,8-dioxo-7,9-dihydro-1H-purin-6-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The lithium ion can be substituted with other cations in certain reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state derivatives.

Scientific Research Applications

Lithium;2,8-dioxo-7,9-dihydro-1H-purin-6-olate has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and studies involving purine derivatives.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain medical conditions.

    Industry: It is used in the production of specialized materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of lithium;2,8-dioxo-7,9-dihydro-1H-purin-6-olate involves its interaction with specific molecular targets and pathways. The lithium ion plays a crucial role in modulating the activity of enzymes and other proteins. The compound may also interact with nucleic acids, influencing various biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares lithium;2,8-dioxo-7,9-dihydro-1H-purin-6-olate with structurally related purine derivatives and metal complexes:

Compound Name Molecular Formula Functional Groups/Substituents Metal Ion Key Applications/Properties
This compound C₅H₃LiN₄O₃ 2,8-dioxo; 6-olate; 7,9-dihydro Li⁺ Potential electrolyte/coordination chemistry
[Cu(9dhx)(H₂O)₃}₂(µ-SO₄)₂] (Complex 1) C₈H₁₆Cu₂N₈O₁₄S₂ 6-oxo; 9-deaza; sulfate bridges Cu²⁺ Antimicrobial activity; catalytic uses
6-Methyl-7,9-dihydro-8H-purine-8-thione C₆H₆N₄S 8-thione; 6-methyl; 7,9-dihydro None Intermediate in drug synthesis

Key Observations:

  • Functional Groups: The lithium compound’s 2,8-dioxo groups contrast with the 8-thione group in 6-methyl-7,9-dihydro-8H-purine-8-thione.
  • Metal Coordination: Unlike copper complexes (e.g., Complex 1), which form stable coordination polymers via sulfate or nitrate bridges, the lithium compound is a simple salt. Lithium’s weaker Lewis acidity may limit its use in catalysis compared to Cu²⁺ complexes .
  • Synthesis Conditions: Copper complexes require precise pH control and molar ratios (e.g., 1:5 CuSO₄:9dhx at pH ~5), whereas lithium salts may form under milder conditions (e.g., neutral aqueous solutions) .

Physicochemical Properties

  • Solubility: The lithium compound is expected to exhibit higher aqueous solubility than copper complexes due to lithium’s small size and lack of d-orbital interactions. The thione derivative (C₆H₆N₄S) is likely less water-soluble due to its nonpolar methyl and sulfur groups .
  • Thermal Stability: Copper complexes show decomposition above 200°C (via TG/DTA analysis), while lithium salts typically decompose at lower temperatures (~150–200°C) due to weaker ionic bonds .

Biological Activity

Lithium;2,8-dioxo-7,9-dihydro-1H-purin-6-olate, also known as 8-aminopurine derivatives, has garnered significant attention in biomedical research due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its anti-inflammatory, antioxidant, and potential anticancer properties.

  • Chemical Formula : C5_5H4_4N4_4O4_4
  • Molecular Weight : 184.11 g/mol
  • CAS Number : 6960-30-1

1. Anti-inflammatory Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory effects. For instance, in a study involving RAW264.7 murine macrophages activated by lipopolysaccharides (LPS), these compounds significantly reduced the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin 6 (IL-6) .

Table 1: Inhibition of Pro-inflammatory Mediators

CompoundNO Production (µM)TNF-α Production (pg/mL)IL-6 Production (pg/mL)
Control45.06250300
Compound 357.34120150
Compound 3814.66130160

These findings suggest that the structural modifications within the purine core enhance the anti-inflammatory activity of these compounds.

2. Antioxidant Activity

The antioxidant properties of this compound derivatives were evaluated using a bioluminescent assay measuring hydrogen peroxide levels in LPS-induced macrophages. The results indicated that certain derivatives exhibited superior antioxidant activity compared to traditional antioxidants like theophylline .

Table 2: Antioxidant Activity Comparison

CompoundH₂O₂ Level Reduction (%)
Theophylline25
Compound 3245
Compound 3560

These results highlight the potential of these compounds as effective antioxidants that could mitigate oxidative stress in inflammatory conditions.

3. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds derived from this structure have shown promise in inhibiting cell proliferation in several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) .

Case Study: MDA-MB-231 Cell Line

In vitro studies revealed that specific derivatives induced apoptosis and enhanced caspase activity:

Table 3: Apoptosis Induction in MDA-MB-231 Cells

CompoundCaspase Activity (Fold Increase) at 10 µM
Control1.0
Compound A1.33
Compound B1.57

These findings suggest that this compound derivatives may serve as potential therapeutic agents in cancer treatment by promoting apoptosis in malignant cells.

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